molecular formula C23H14Cl4N2O2S B2490842 3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 338418-90-9

3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Cat. No. B2490842
CAS RN: 338418-90-9
M. Wt: 524.24
InChI Key: IKXLPATYXXTYSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spiro compounds involves multi-step reactions, including the cyclocondensation of isatin-3-imines with α-mercaptoacids or the reaction of mercaptoacetic acid with fluorinated 3-aryliminoindole-2-ones. These methods result in moderate to excellent yields, showcasing the compound's complex synthetic pathways (Mashelkar, Rane, & Kenny, 2008).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various analytical techniques. In one study, the spiro-indole derivative was synthesized and confirmed through spectroscopic studies, emphasizing the tetrahedral geometry around the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994).

Chemical Reactions and Properties

These spiro compounds undergo various chemical reactions, including alkylation under Phase-Transfer-Catalysis, leading to N-alkylated indole derivatives. Their ability to be converted into thiones and to exhibit enhanced biological activities upon modification suggests significant chemical reactivity and versatility (Dandia, Kaur, & Singh, 1993).

Scientific Research Applications

Microwave-Induced Synthesis and Biological Activities

A series of new spiro compounds, including derivatives of the compound , were synthesized using a microwave-induced dry-media synthesis technique. These compounds have been evaluated for their antifungal and antitubercular activities, demonstrating significant potential in these areas (Dandia, Arya, & Singh, 2004).

Anticancer Activity Evaluation

Further research has explored the anticancer activity of spiro[thiazolidinone-isatin] conjugates, showing that certain derivatives exhibit superior anticancer properties compared to other related compounds. This suggests potential therapeutic applications in cancer treatment (Kaminskyy et al., 2011).

Eco-friendly Synthesis Methods

Innovative synthesis methods have been developed for creating novel spiro compounds, employing eco-friendly conditions such as using recyclable ionic-liquid solvents. These methods offer advantages in terms of mild reaction conditions, high yields, and reduced environmental impact (Jain, Sharma, & Kumar, 2013).

Antimicrobial Activities

The synthesized spiro compounds, including those related to the compound of interest, have been screened for antimicrobial activities against various bacterial and fungal strains. Some derivatives have shown potent antimicrobial properties, highlighting their potential as new antimicrobial agents (Al-Romaizan, 2020).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl4N2O2S/c24-16-7-5-13(9-18(16)26)11-28-20-4-2-1-3-15(20)23(22(28)31)29(21(30)12-32-23)14-6-8-17(25)19(27)10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXLPATYXXTYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

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